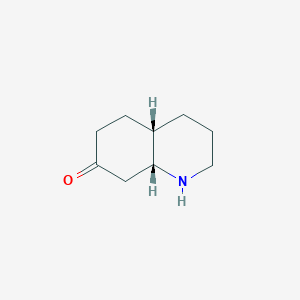

Cis-octahydroquinolin-7(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(4aS,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |

InChI |

InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9+/m0/s1 |

InChI Key |

LGGHILDVIWBNJZ-IONNQARKSA-N |

Isomeric SMILES |

C1C[C@H]2CCC(=O)C[C@H]2NC1 |

Canonical SMILES |

C1CC2CCC(=O)CC2NC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis Octahydroquinolin 7 1h One and Its Stereoisomers

Stereoselective Approaches to Cis-octahydroquinolin-7(1H)-one Synthesis

The controlled synthesis of the cis-fused decahydroquinoline (B1201275) core is paramount in accessing specific stereoisomers of octahydroquinolin-7(1H)-one. Various strategies have been developed to address the challenge of establishing the desired cis-relationship between the newly formed and existing rings.

Intramolecular Aldol (B89426) Cyclization Strategies for the Octahydroquinolin-7-one Core

The intramolecular aldol condensation is a powerful ring-forming reaction that can be employed to construct the bicyclic core of octahydroquinolin-7-one. organicchemistrytutor.comyoutube.comyoutube.comlibretexts.org This strategy typically involves a dicarbonyl precursor that, under basic or acidic conditions, undergoes an intramolecular cyclization to form a new ring. The stereochemical outcome of the cyclization is often dictated by the thermodynamic stability of the resulting ring system, with five- and six-membered rings being the most favored due to minimal ring strain. libretexts.org

In the context of synthesizing the octahydroquinolin-7-one core, a suitable diketone or keto-aldehyde precursor can be designed to cyclize and form the desired six-membered nitrogen-containing ring fused to a cyclohexane (B81311) ring. The formation of the cis-fused isomer is often favored as it can represent the more thermodynamically stable product.

A related diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933) has been described, which utilizes a Knoevenagel condensation followed by an intramolecular lactam formation. This method starts with a disubstituted cyclohexene (B86901) and introduces the remaining atoms of the quinoline (B57606) ring system via the Knoevenagel condensation, with the stereochemistry of the substituents being controlled by the cis-configuration of the initial cyclohexene ring. nih.govnih.gov

Catalytic Hydrogenation Methods for Stereocontrol in Octahydroquinoline Synthesis

Catalytic hydrogenation of quinoline and its derivatives is a direct and widely used method for the synthesis of tetrahydroquinolines and, with further reduction, octahydroquinolines. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and substrate structure. researchgate.netacs.orgresearchgate.net The formation of cis-fused octahydroquinolines is often achieved through the careful selection of these reaction parameters.

Transition-metal-catalyzed hydrogenations, particularly with rhodium and iridium catalysts, have shown to provide high selectivity for the cis-isomer. acs.orgmdpi.com For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been developed to produce chiral tetrahydroquinoline derivatives with high enantioselectivity. The choice of solvent has been shown to play a crucial role in controlling the enantiomeric outcome, allowing for an enantiodivergent synthesis of both (R) and (S) enantiomers. acs.org

A photocatalytic approach using water as the hydrogen atom source has also been demonstrated for the hydrogenation of quinolines. This method can lead to an initial cis-selective hydrogenation of the heteroaromatic ring. researchgate.net

| Catalyst System | Substrate Type | Key Feature | Outcome |

| Iridium-SpiroPAP | 4-substituted 3-ethoxycarbonylquinolines | High enantioselectivity | Chiral 1,4-dihydroquinolines |

| Ruthenium-DPEN | Racemic alpha-amino cyclic ketones | Dynamic kinetic resolution | Chiral cis-beta-N-alkyl/arylamino cyclic alcohols |

| Phosphine-mediated photocatalysis | Quinolines | Uses water as H source | Initial cis-selective hydrogenation |

Intramolecular Michael Addition Pathways to this compound

The intramolecular Michael addition, specifically the aza-Michael addition, presents a powerful strategy for the stereoselective formation of the cis-fused octahydroquinoline ring system. rsc.orgrsc.orgnih.govsemanticscholar.orgresearchgate.net This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a new ring.

A diastereoselective intramolecular Michael reaction has been successfully employed in the synthesis of an angularly substituted cis-fused perhydroisoquinoline ring system, a close analog of the octahydroquinoline core. nih.gov This approach involves the transformation of a nitrile group to an N-(benzylmethylene)amino group, which then undergoes a diastereoselective intramolecular Michael reaction to form the bicyclic ring system. nih.gov The cis-fusion is achieved with high diastereoselectivity, demonstrating the power of this method for constructing such ring systems.

Aminocyclization Reactions for Octahydroquinoline Ring Formation

Aminocyclization reactions encompass a broad range of transformations that can be utilized to construct the octahydroquinoline ring. These reactions typically involve the formation of a carbon-nitrogen bond to close the heterocyclic ring. The stereochemical control in these cyclizations is crucial for obtaining the desired cis-fused isomer.

One approach involves a diastereoselective synthesis of a highly substituted cis-decahydroquinoline via a Knoevenagel condensation followed by an intramolecular lactam formation. nih.govnih.gov The stereochemistry of the final product is controlled by the cis-substitution of the starting cyclohexene ring. The removal of a protecting group and subsequent intramolecular cyclization is accomplished using a palladium catalyst. nih.gov

Enantioselective Synthesis of this compound and Related Chiral Frameworks

The synthesis of enantiomerically pure this compound is of great importance due to the often distinct biological activities of different enantiomers. rroij.comicjs.us Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, and this can be achieved through various strategies, including the use of chiral auxiliaries and catalysts. researchgate.netsigmaaldrich.com

Chiral Auxiliary and Catalyst-Controlled Strategies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. icjs.ussigmaaldrich.comnumberanalytics.com After the desired stereocenter(s) have been established, the auxiliary is removed to yield the enantiomerically enriched product. This strategy can be applied to the synthesis of this compound by attaching a chiral auxiliary to a precursor molecule and then performing one of the key ring-forming reactions, such as an intramolecular aldol or Michael addition.

Catalyst-controlled enantioselective synthesis is another powerful approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. chemrxiv.orgnih.gov In the context of cis-octahydroquinoline synthesis, chiral catalysts have been effectively used in hydrogenation reactions. For example, iridium-catalyzed asymmetric hydrogenation of quinolines using chiral ligands has been shown to produce chiral tetrahydroquinolines with high enantioselectivity. acs.org The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of the desired enantiomer of the cis-fused product.

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Asymmetric alkylation of a chiral ester enolate. |

| Chiral Catalyst | A small amount of a chiral catalyst is used to induce enantioselectivity. | Iridium-catalyzed asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines. |

Dynamic Kinetic Asymmetric Transformations (DYKAT) in Octahydroquinoline Synthesis

Dynamic kinetic asymmetric transformations (DYKAT) represent a powerful strategy for the synthesis of enantiomerically pure compounds from racemic starting materials. researchgate.net Unlike standard kinetic resolutions which have a maximum theoretical yield of 50% for a single enantiomer, DYKAT combines the kinetic resolution process with in-situ racemization of the starting material. researchgate.net This dynamic equilibrium continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of a single, enantiomerically enriched product. researchgate.net When the process involves diastereomers, it is classified as a dynamic kinetic asymmetric transformation. researchgate.netyoutube.com

The application of DYKAT is of growing importance in the synthesis of complex molecules, including nitrogen-containing heterocycles. nih.gov While specific examples detailing the synthesis of this compound via DYKAT are not prevalent in the literature, the principles of the methodology can be applied to suitable precursors. For instance, a racemic mixture of a substituted cyclohexanone (B45756) bearing a side chain capable of cyclization could be subjected to a DYKAT process. Under the influence of a chiral catalyst, one enantiomer would preferentially undergo cyclization to form the octahydroquinoline ring system, while the other enantiomer would be rapidly racemized, feeding the reactive pathway.

Organocatalysis, in particular, has emerged as a key technology for effecting DYKAT reactions. nih.gov Chiral amines or phosphoric acids can be used to catalyze reactions such as Michael additions or Mannich reactions, which could form the basis of a DYKAT approach to the octahydroquinoline skeleton. For example, a dynamic kinetic asymmetric Henry reaction (a type of aldol addition) has been used to synthesize fully substituted α-glycolic acid derivatives with high stereocontrol from racemic β-bromo-α-keto esters. nih.gov This demonstrates the potential for creating multiple stereocenters in a single, complexity-generating step, a strategy that would be highly valuable in the synthesis of polysubstituted octahydroquinolines. nih.gov

The key to a successful DYKAT is the careful balance of the rates of racemization and stereoselective reaction. The racemization of the starting material must be faster than or at least competitive with the subsequent enantioselective reaction to achieve high yields and enantioselectivities. Mechanistic studies in related systems have shown that catalyst-mediated racemization is often a key feature of these transformations. nih.gov

Ring Expansion and Rearrangement Reactions Leading to Octahydroquinolone Structures

Ring expansion and rearrangement reactions are fundamental transformations in organic synthesis that allow for the construction of larger, often more stable ring systems from smaller precursors. mdpi.com These reactions are typically driven by the formation of a more stable carbocation intermediate or the relief of ring strain. mdpi.comrsc.org Such strategies can be envisioned for the synthesis of the octahydroquinolone core.

A common type of rearrangement is the Wagner-Meerwein shift, which involves the migration of a carbon-carbon bond. rsc.org For instance, a suitably substituted cyclopentyl or spirocyclic system could undergo a ring expansion to form the six-membered piperidine (B6355638) ring of the octahydroquinoline system. The reaction would typically be initiated by the formation of a carbocation adjacent to the ring that is to be expanded. youtube.com

Consider a hypothetical precursor such as a 1-amino-2-(oxiran-2-ylmethyl)cyclopentane. Protonation of the epoxide oxygen followed by ring opening could generate a carbocation on the exocyclic methylene (B1212753) group. A subsequent 1,2-alkyl shift from the cyclopentane (B165970) ring to the carbocation center would result in the expansion to a six-membered ring, forming the core of the octahydroquinoline system after subsequent intramolecular cyclization of the amine.

The stability of the resulting carbocation and the final ring system are crucial driving forces. mdpi.com Cyclobutane rings, for example, are significantly strained and can readily undergo expansion to the less strained cyclopentane or cyclohexane systems. youtube.com While less common, ring contractions can also occur, particularly if they lead to a more stable carbocation or a thermodynamically favored product, such as the formation of a five-membered ring from a six-membered ring epoxide.

These rearrangement reactions often require careful substrate design to control the regioselectivity and stereoselectivity of the bond migration. The alignment of the migrating bond with the empty p-orbital of the carbocation is a critical factor for the rearrangement to occur. rsc.org

Cycloaddition Reactions in the Construction of Octahydroquinolin-7(1H)-one Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, often in a highly stereocontrolled manner. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly prominent example used in the synthesis of six-membered rings.

An intramolecular hetero-Diels-Alder (IHDA) reaction has been successfully employed in the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, which are close structural analogues of the target compound. researchgate.net In this approach, a diene is tethered to a dienophile (an imine in this case), and upon activation, undergoes an intramolecular cyclization to form the bicyclic octahydroquinoline core. researchgate.net

| Reaction | Catalyst/Promoter | Products | Ratio | Yield | Ref. |

| Intramolecular Hetero-Diels-Alder | In(OTf)₃ | (2R,4aS,5S,8aR)- and (2S,4aR,5S,8aR)-1-benzyl-2-((benzyloxy)ethyl)-5-(methoxymethoxy)octahydroquinolin-4(1H)-one | 70:30 | 79% | researchgate.net |

Another relevant cycloaddition strategy is the [3+2] dipolar cycloaddition. For instance, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, has been used to construct tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov This type of reaction proceeds through a dienamine intermediate and could be adapted for the synthesis of the octahydroquinoline system by using appropriate acyclic or cyclic precursors. nih.gov

These cycloaddition methodologies offer a convergent and efficient route to the core structure of octahydroquinolines, often establishing multiple stereocenters in a single step. The choice of diene, dienophile, catalyst, and reaction conditions are all critical parameters that can be tuned to control the stereochemical outcome of the reaction.

Chemical Reactivity and Derivatization of Cis Octahydroquinolin 7 1h One

Transformations at the Carbonyl Moiety

The ketone at the C-7 position is a primary site for chemical modification, readily undergoing reduction and nucleophilic addition reactions. These transformations are fundamental to altering the polarity and three-dimensional shape of the molecule.

Reduction Reactions of the 7-Keto Group

The reduction of the 7-keto group in cis-octahydroquinolin-7(1H)-one to the corresponding alcohol is a common transformation. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either cis- or trans-fused decahydroquinolin-7-ol (B1637994) isomers. The choice of reducing agent plays a crucial role in controlling this stereoselectivity.

For instance, catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) can be employed. The stereoselectivity is influenced by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face of the molecule.

| Reagent | Product(s) | Observations |

| Sodium Borohydride (NaBH4) | cis-Decahydroquinolin-7-ol | Stereoselective reduction often favors the formation of the equatorial alcohol. |

| Lithium Aluminum Hydride (LiAlH4) | Mixture of cis- and trans-Decahydroquinolin-7-ols | A stronger reducing agent that may exhibit different stereoselectivity compared to NaBH4. |

Nucleophilic Additions to the Ketone Functionality

The electrophilic carbon of the C-7 ketone is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are pivotal for introducing diverse functional groups and building molecular complexity.

Grignard reagents, for example, react with the ketone to yield tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via a nucleophilic addition mechanism, where the organomagnesium halide adds to the carbonyl group. organic-chemistry.orgmasterorganicchemistry.com The choice of the Grignard reagent allows for the introduction of various alkyl, aryl, or vinyl groups at the C-7 position.

| Nucleophile | Reagent Example | Product Type |

| Organometallic Reagents | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Ylides | Wittig Reagents (e.g., Ph3P=CH2) | Alkene |

Reactions Involving the Nitrogen Heterocycle

The secondary amine within the octahydroquinoline ring system provides another handle for chemical modification. N-alkylation and N-acylation are common reactions that alter the basicity and lipophilicity of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound can be readily alkylated or acylated using standard synthetic methodologies. N-alkylation is typically achieved by treating the parent compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine to a tertiary amine.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride. researchgate.net This transformation leads to the formation of an amide, which can significantly impact the molecule's electronic properties and hydrogen bonding capabilities.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Iodomethane (CH3I) | N-Methyl-cis-octahydroquinolin-7(1H)-one |

| N-Acylation | Acetyl Chloride (CH3COCl) | N-Acetyl-cis-octahydroquinolin-7(1H)-one |

Oxidation Reactions of the Saturated Nitrogen Ring

The nitrogen atom of the saturated heterocyclic ring can be oxidized to form N-oxides. This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide introduces a polar functional group and can alter the steric and electronic properties of the quinoline (B57606) ring system.

Functionalization of the Octahydroquinoline Framework

Beyond modifications at the ketone and nitrogen, the carbon framework of the octahydroquinoline ring system can also be functionalized. C-H activation strategies, although more challenging for saturated systems, offer a powerful approach to introduce new functional groups at specific positions on the carbocyclic ring. thieme-connect.comnih.govnih.govyale.eduethernet.edu.et

Transition metal-catalyzed C-H functionalization reactions can enable the direct introduction of aryl, alkyl, or other functional groups. thieme-connect.comnih.gov These methods often rely on directing groups to achieve regioselectivity, and the inherent functionality of the this compound scaffold, such as the nitrogen atom or a derivatized ketone, could potentially be exploited for this purpose. Research in this area is ongoing and aims to provide more efficient and selective methods for modifying the core structure of such saturated heterocycles. thieme-connect.comnih.govethernet.edu.et

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is largely dictated by the presence of the ketone functional group and the adjacent methylene (B1212753) protons. These features allow for a range of electrophilic and nucleophilic substitution reactions, primarily occurring at the α-carbon positions to the carbonyl group.

Electrophilic α-Substitution: The enol or enolate of this compound can react with various electrophiles. While specific studies on this exact substrate are limited in publicly available literature, the general reactivity pattern of cyclic ketones suggests that reactions such as α-halogenation, α-alkylation, and α-selenenylation are feasible. These reactions would typically proceed through the formation of an enolate under basic conditions, which then acts as a nucleophile to attack the electrophile. The stereochemical outcome of such reactions would be of significant interest due to the fixed cis-decalin-like ring system.

Nucleophilic Substitution Reactions: Nucleophilic substitution reactions on derivatives of this compound can also be envisaged. For instance, an α-halo-substituted derivative could undergo nucleophilic displacement by a variety of nucleophiles. However, detailed experimental studies documenting these transformations on this specific ketone are not readily found in the current body of scientific literature.

Palladium-Catalyzed Coupling Reactions of Octahydroquinoline Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The derivatization of ketones through palladium-catalyzed α-arylation has become a particularly valuable transformation in organic synthesis. nih.gov

While direct palladium-catalyzed α-arylation of this compound has not been extensively reported, the general methodology for the α-arylation of ketones provides a strong precedent for its potential application. This reaction typically involves the in-situ generation of a ketone enolate, which then couples with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of ligand is often crucial for achieving high yields and selectivity.

Research on related cyclic ketones has demonstrated the feasibility of such transformations. For instance, palladium-catalyzed carbonylative α-arylation has been used to access 1,3-diketones from cyclic ketones. nih.gov The general mechanism for the α-arylation of ketones involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the ketone to form an enolate. Subsequent transmetalation or direct reaction of the enolate with the arylpalladium(II) complex, followed by reductive elimination, affords the α-aryl ketone and regenerates the Pd(0) catalyst. nih.gov

The application of these methods to this compound would provide a direct route to novel derivatives with potential applications in medicinal chemistry and materials science. The stereochemical integrity of the cis-fused ring system during the coupling reaction would be a key aspect to investigate.

Below is a representative table illustrating the conditions that could be explored for the palladium-catalyzed α-arylation of a generic cyclic ketone, based on established literature.

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Bromide | Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | Toluene | 100 | - |

| 2 | Aryl Chloride | Pd₂(dba)₃ | N-Heterocyclic Carbene (NHC) | K₃PO₄ | Dioxane | 110 | - |

| 3 | Aryl Triflate | Pd(PPh₃)₄ | P(t-Bu)₃ | Cs₂CO₃ | THF | 80 | - |

This table is illustrative and based on general procedures for ketone α-arylation; specific results for this compound would require experimental validation.

Stereochemical Analysis and Conformational Landscape of Cis Octahydroquinolin 7 1h One

Elucidation of Cis-Trans Isomerism at Ring Junctions

The fusion of the two rings in octahydroquinolin-7(1H)-one can result in two diastereomers: cis- and trans-octahydroquinolin-7(1H)-one. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a). In the cis-isomer, these two hydrogen atoms are on the same side of the plane of the bicyclic system, while in the trans-isomer, they are on opposite sides.

Conformational Preferences and Interconversions within the Bicyclic System

The conformational landscape of cis-octahydroquinolin-7(1H)-one is dominated by the chair conformations of its constituent rings, which seek to minimize angular and torsional strain.

The cis-fused azadecalin core of this compound can exist in two principal chair-chair conformations that are in equilibrium through a process of ring inversion. In this process, all axial bonds become equatorial and vice versa. These two conformers are generally not of equal energy, and the equilibrium will favor the more stable conformation. The presence of the nitrogen atom in the ring introduces further complexity compared to the analogous carbocyclic cis-decalin system.

The position of the equilibrium between the two chair-chair conformers is determined by a combination of steric and electronic factors. The ketone group at the C7 position introduces a planar sp²-hybridized carbon, which slightly flattens the cyclohexane (B81311) ring it is part of.

Electronic effects, such as the anomeric effect, can also influence conformational preferences in heteroatomic systems. While not as pronounced as in systems with an oxygen atom adjacent to a heteroatom, the possibility of stabilizing interactions involving the nitrogen lone pair and adjacent sigma bonds cannot be entirely ruled out and may contribute to the conformational equilibrium.

Determination of Absolute and Relative Stereochemistry

The synthesis of this compound and its analogs often yields a mixture of stereoisomers. The control and determination of the absolute and relative stereochemistry are therefore critical aspects of its chemistry.

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of chiral molecules like this compound. Various strategies have been developed to this end, often relying on the use of chiral auxiliaries, catalysts, or starting materials from the chiral pool.

In the synthesis of related substituted cis-decahydroquinoline (B84933) systems, diastereoselectivity has been controlled through various means. For instance, a highly diastereoselective approach to a 3,7,8-trisubstituted cis-decahydroquinoline was achieved using a Knoevenagel condensation, where the stereochemistry of the substituents was controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.gov In another example, the synthesis of dimethyl-substituted cis-decahydroquinolines was accomplished via a dynamic kinetic asymmetric transformation involving the cyclocondensation of keto-acids with (R)-phenylglycinol, yielding specific diastereomers. ub.edu

Table 1: Examples of Stereoselective Synthetic Methods for cis-Decahydroquinoline Analogs

| Synthetic Method | Key Reagents/Catalysts | Stereochemical Control | Target Analog |

|---|---|---|---|

| Dynamic Kinetic Asymmetric Transformation | (R)-phenylglycinol | Diastereoselective | Dimethyl-substituted cis-decahydroquinolines |

| Knoevenagel Condensation | Tertiary amine catalyst | Diastereoselective | 3,7,8-trisubstituted cis-decahydroquinolines |

| Asymmetric Inverse-Electron-Demand Diels-Alder | Chiral N,N′-dioxide/Mg(OTf)₂ complex | Enantioselective | cis-hydroindole scaffold |

| Chiral Auxiliary-Mediated Synthesis | (R)-phenylglycinol-derived lactam | Enantioselective | (-)-Lepadin A (cis-decahydroquinoline core) |

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution techniques can be employed to separate the desired stereoisomer. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent. Common resolving agents include tartaric acid, camphorsulfonic acid, and brucine. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful and widely used method for both analytical and preparative-scale chiral separations.

Kinetic Resolution: In kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. Both enzymatic and non-enzymatic kinetic resolution methods have been developed.

While specific examples of the chiral resolution of this compound are not prevalent in the literature, these established techniques are broadly applicable to this class of compounds. The choice of method depends on the specific properties of the molecule and the scale of the separation required.

Spectroscopic Characterization and Structural Elucidation of Cis Octahydroquinolin 7 1h One and Its Derivatives

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

Until such data becomes publicly available in the scientific literature, a comprehensive and authoritative article on the spectroscopic characterization of cis-octahydroquinolin-7(1H)-one cannot be generated.

Cis Octahydroquinolin 7 1h One As a Key Synthetic Intermediate for Complex Molecular Architectures

Applications in the Total Synthesis of Natural Products

The inherent structural features of cis-octahydroquinolin-7(1H)-one make it an ideal starting point for the synthesis of complex natural products, especially alkaloids. Its cis-fused decahydroquinoline (B1201275) core mirrors the central scaffold of numerous biologically active compounds isolated from various natural sources.

Synthesis of Decahydroquinoline Alkaloids (e.g., Lepadins, 195A)

The decahydroquinoline alkaloid family, known for its diverse biological activities, has been a significant target for total synthesis. This compound and its derivatives have proven to be instrumental in the enantioselective synthesis of several members of this family.

Similarly, the marine alkaloids (-)-lepadins A-C and (+)-lepadin D have been synthesized from a common cis-decahydroquinoline (B84933) intermediate. nih.gov A collective synthetic strategy has also been reported for the total syntheses of lepadins A-E and H. nih.gov This highlights the utility of the cis-fused decahydroquinoline core in accessing a variety of stereoisomers within this class of natural products.

Table 1: Decahydroquinoline Alkaloids Synthesized from this compound Derivatives

| Alkaloid | Natural Source | Key Synthetic Feature |

| ent-cis-195A | Poison Frog (Oophaga pumilio) | Divergent synthesis from a common intermediate. jcu.eduresearchgate.net |

| cis-211A | Poison Frog (Oophaga pumilio) | Divergent synthesis from a common intermediate. jcu.eduresearchgate.net |

| (-)-Lepadin A | Marine Tunicate | Stereocontrolled assembly of the cis-decahydroquinoline platform. nih.gov |

| (-)-Lepadin B | Marine Tunicate | Stereocontrolled assembly of the cis-decahydroquinoline platform. nih.gov |

| (-)-Lepadin C | Marine Tunicate | Stereocontrolled assembly of the cis-decahydroquinoline platform. nih.gov |

| (+)-Lepadin D | Marine Tunicate | Stereocontrolled assembly of the cis-decahydroquinoline platform. nih.gov |

Construction of Marine Alkaloid Analogues

Beyond the direct synthesis of natural products, this compound serves as a scaffold for the creation of novel analogues of marine alkaloids. These analogues are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

For instance, new analogues of neurotoxic alkaloids like pumiliotoxin C have been developed by manipulating the functional groups on the decahydroquinoline framework. researchgate.net Furthermore, the synthesis of a new series of marine alkaloid analogues, such as those related to makaluvamine A and neoamphimedine, has been undertaken to evaluate their potential as antitumor agents. nih.gov These synthetic efforts often involve the transformation of the ketone functionality of the octahydroquinolinone core into other functional groups or the elaboration of the ring system to build more complex polycyclic structures.

Table 2: Marine Alkaloid Analogues Derived from this compound Scaffolds

| Analogue Type | Parent Alkaloid | Synthetic Goal |

| Pumiliotoxin C Analogues | Pumiliotoxin C | Exploration of neurotoxic activity. researchgate.net |

| Makaluvamine A Analogues | Makaluvamine A | Evaluation of antitumor potency. nih.gov |

| Neoamphimedine Analogues | Neoamphimedine | Development of new therapeutic agents. nih.gov |

Development of Novel Heterocyclic Scaffolds

The reactivity of the carbonyl group and the adjacent methylene (B1212753) positions in this compound allows for its use as a precursor to a wide array of novel heterocyclic scaffolds. These scaffolds can serve as building blocks for combinatorial libraries aimed at drug discovery.

Research has shown that the cis-decahydroquinoline platform can be strategically modified to introduce different substituents and stereocenters, leading to the creation of diverse molecular architectures. nih.gov The ability to control the stereochemistry during the synthesis of the decahydroquinoline core is a crucial aspect of these developments. nih.gov These novel heterocyclic structures hold promise for the discovery of compounds with unique biological activities.

Table 3: Novel Heterocyclic Scaffolds from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

| Substituted Decahydroquinolines | Stereoselective functionalization | Drug discovery libraries |

| Fused Polycyclic Heterocycles | Annulation reactions | Materials science, medicinal chemistry |

| Spirocyclic Derivatives | Spirocyclization reactions | Probing biological targets |

Precursors for Polycyclic Nitrogen-Containing Compounds

The this compound framework is an excellent starting point for the synthesis of more complex, polycyclic nitrogen-containing compounds. The existing bicyclic system can be elaborated through various cyclization strategies to build additional rings.

For example, intramolecular aldol-type cyclizations have been employed to construct the decahydroquinoline ring system itself, which can then be further modified. researchgate.net The resulting polycyclic structures are often rigid and conformationally constrained, which can be advantageous in the design of specific enzyme inhibitors or receptor ligands. The development of synthetic routes to these complex molecules from relatively simple starting materials like this compound is a testament to the power of modern organic synthesis.

Table 4: Polycyclic Nitrogen-Containing Compounds from this compound

| Compound Class | Synthetic Approach | Significance |

| Tricyclic Alkaloids | Intramolecular cyclization | Access to complex natural product cores |

| Pentacyclic Structures | Multi-step convergent synthesis | Antitumor agent development nih.gov |

| Bridged Ring Systems | Transannular reactions | Creation of unique 3D molecular shapes |

Mechanistic Insights and Theoretical Studies of Reactions Involving Cis Octahydroquinolin 7 1h One

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry serves as a vital tool in modern organic chemistry for unraveling the intricate details of reaction mechanisms. Through the application of quantum mechanical calculations, chemists can model the entire reaction pathway, identifying intermediates, transition states, and determining the energetic feasibility of various mechanistic proposals. For a compound like Cis-octahydroquinolin-7(1H)-one, computational methods could be employed to investigate reactions such as reductions, alkylations, or annulations.

These studies typically involve the use of Density Functional Theory (DFT) to map the potential energy surface of a reaction. This allows for the visualization of the molecular transformations and the calculation of activation energies, which are crucial for understanding reaction rates. For instance, in the study of related nitrogen heterocycles, computational chemistry has been used to explain the regioselectivity and stereoselectivity of reactions by comparing the energies of different possible reaction channels. A review of recent advances highlights the increasing complexity of systems that can be modeled, showcasing the power of these methods in discovering and refining reaction mechanisms. rsc.org

Quantum Chemical Calculations for Stereoselectivity Prediction

The stereochemical outcome of a chemical reaction is determined by the relative energies of the diastereomeric transition states. Quantum chemical calculations are exceptionally well-suited for predicting and explaining stereoselectivity. For a bicyclic system such as this compound, which possesses multiple stereocenters, understanding the factors that control the formation of a specific stereoisomer is paramount for its synthetic application.

Theoretical calculations can provide detailed insights into the non-covalent interactions, such as steric hindrance and electronic effects, that govern the facial selectivity of an attack on a prochiral center. For example, in the synthesis of related fused piperidine (B6355638) rings, computational analysis of the transition states has successfully rationalized the observed high diastereoselectivity. whiterose.ac.uk These calculations can quantify the energy differences between competing transition states, often with high accuracy, allowing for the a priori prediction of the major stereoisomer formed. whiterose.ac.uk

Conformation-Reactivity Relationships from Theoretical Modeling

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity. For a flexible ring system like the octahydroquinoline core, multiple low-energy conformations may exist in equilibrium. Theoretical modeling allows for the exploration of the conformational landscape and the identification of the most stable conformers.

The relationship between conformation and reactivity is a key principle in physical organic chemistry. For instance, the accessibility of a reactive site can be highly dependent on the conformation of the molecule. In the case of this compound, theoretical modeling could predict the most likely conformation to undergo a particular reaction. Studies on the reaction of piperidine with other molecules have shown that the reaction can be entropy-controlled, a factor that is influenced by the conformational flexibility of the reactants and transition states. researchgate.net

Transition State Analysis in Key Synthetic Steps

The transition state is a fleeting, high-energy species that represents the energetic barrier of a chemical reaction. The analysis of transition state structures is a cornerstone of mechanistic chemistry, providing a snapshot of the bond-forming and bond-breaking processes. Computational methods allow for the location and characterization of transition state structures, which are not directly observable experimentally. ucsb.edu

For key synthetic steps in the preparation or functionalization of this compound, transition state analysis could reveal crucial details about the reaction mechanism. This includes determining whether a reaction is concerted or stepwise and identifying the key atoms involved in the transformation. For example, in annulation reactions to form piperidine rings, the analysis of transition state geometries can explain the observed stereochemical outcomes by highlighting stabilizing or destabilizing interactions, such as steric clashes or favorable orbital overlap. whiterose.ac.uknih.gov

Biological Relevance of Octahydroquinoline Based Compounds As Pharmacological Scaffolds Excluding Clinical Data, Dosage, Safety, and Adverse Effects

Structure-Activity Relationship (SAR) Studies for Octahydroquinoline Derivatives

The biological activity of octahydroquinoline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the scaffold and its substituents influence pharmacological effects, guiding the design of more potent and selective compounds.

Impact of Substituent Effects on Biological Activity

The nature, position, and orientation of substituents on the octahydroquinoline ring system have a profound impact on biological activity. For instance, in the context of anticancer activity, the lipophilicity of quinoline (B57606) derivatives, as indicated by their octanol/water partition coefficients (cLogP), has been correlated with their cytotoxic effects. rsc.org Aromatic quinoline derivatives with greater lipophilicity have shown better IC50 values against certain cancer cell lines compared to their more saturated and less lipophilic tetrahydroquinoline counterparts. rsc.org

In the development of GPR41 modulators, the modification of an aryl group attached to a furan (B31954) moiety on a tetrahydroquinolone derivative was found to be critical. nih.gov Substituting a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene switched the compound's activity from antagonistic to agonistic, demonstrating that subtle changes in substituents can dramatically alter the pharmacological profile. nih.gov Similarly, for antimicrobial 8-hydroxyquinoline (B1678124) derivatives, the nature of the substituent plays a significant role in their activity spectrum. nih.gov

Role of Stereochemistry in Biological Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for octahydroquinoline derivatives. The chiral centers within the octahydroquinoline scaffold mean that different stereoisomers can exhibit distinct pharmacological properties.

Research on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has shown that the biological effect can be dependent on the specific enantiomer. nih.gov When tested for antiproliferative activity, certain compounds showed significant IC50 values, and upon separation and testing of the pure enantiomers, it was evident that stereochemistry could impact the observed cytotoxicity. nih.gov For example, the (R)-enantiomer of one compound was found to be the most active, affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in ovarian carcinoma cells. nih.gov

Furthermore, the total synthesis of decahydroquinoline (B1201275) poison frog alkaloids, such as ent-cis-195A and cis-211A, has shed light on the importance of absolute stereochemistry for their inhibitory effects on nicotinic acetylcholine (B1216132) receptors. nih.gov These studies reveal that even though both alkaloids were isolated from the same species, their parent decahydroquinoline nuclei are mirror images of each other, leading to different biological activities. nih.gov

Mechanistic Investigations of Biological Interactions

Understanding the molecular mechanisms by which octahydroquinoline derivatives exert their biological effects is crucial for their development as therapeutic agents. These investigations often focus on identifying their specific molecular targets, such as enzymes or receptors, and elucidating the downstream cellular pathways they modulate.

Enzyme Inhibition: A number of octahydroquinoline and related heterocyclic derivatives have been shown to act as enzyme inhibitors. For example, certain pyridinium (B92312) derivatives, which share a nitrogen-containing heterocyclic ring, have been designed to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Similarly, 3-hydroxyquinuclidinium derivatives have been tested as inhibitors of human erythrocyte acetylcholinesterase. nih.gov The carbamate (B1207046) derivatives in this class act as progressive AChE inhibitors. nih.gov These findings suggest that the octahydroquinoline scaffold could be a valuable starting point for designing inhibitors of various enzymes.

Protein Binding and Receptor Modulation: The biological activity of octahydroquinoline derivatives can also be mediated through their binding to specific proteins and receptors. For instance, structure-activity relationship studies of tetrahydroquinolone derivatives have identified them as modulators of GPR41, a G protein-coupled receptor involved in metabolic and immune homeostasis. nih.gov The ability of these compounds to act as either agonists or antagonists of GPR41 was found to be dependent on the nature of their substituents, highlighting the specificity of their interaction with the receptor's binding pocket. nih.gov In the context of anticancer activity, some quinoline derivatives are believed to exert their effects by targeting key proteins involved in cancer progression. unesp.br

Octahydroquinoline as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. The 8-hydroxyquinoline scaffold, and by extension its saturated derivatives like octahydroquinoline, is widely recognized as such a privileged structure. nih.govrsc.orgnih.govnih.gov

The versatility of the 8-hydroxyquinoline core allows for the generation of a large number of derivatives with a wide range of biological properties, including neuroprotective, anticancer, antibacterial, and antifungal activities. nih.gov This chemical tractability, combined with its ability to chelate metal ions, which can be important for the mechanism of action of certain drugs, makes it a highly attractive scaffold for drug design. nih.gov The presence of the tetrahydroquinoline moiety in a variety of biologically active natural products and synthetic compounds further attests to its privileged nature. nih.govresearchgate.net The development of libraries of compounds based on this scaffold has led to the discovery of agents with potent and selective activities, underscoring its importance in the ongoing search for new and effective medicines. rsc.org

Future Perspectives in Cis Octahydroquinolin 7 1h One Research

Innovations in Green Chemistry for Sustainable Synthesis

The future synthesis of cis-octahydroquinolin-7(1H)-one and its analogs is expected to be heavily influenced by the principles of green chemistry. The focus will be on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of biocatalysis. Enzymes, such as oxygenases and peroxygenases, offer the potential for highly selective C-H bond functionalization under mild conditions, which is a significant challenge in traditional organic synthesis. nih.gov For instance, the use of flavin-dependent enzymes like cyclohexylamine (B46788) oxidase has been demonstrated in the deracemization of racemic tetrahydroquinolines, showcasing the power of biocatalysis in achieving high enantiopurity. whiterose.ac.uk Future research could focus on identifying or engineering enzymes capable of directly catalyzing the stereoselective synthesis or functionalization of the octahydroquinolinone core.

Another key area of innovation lies in the use of greener reaction media. The development of synthetic methods that utilize water as a solvent is a prime example. The Friedländer reaction, a classical method for quinoline (B57606) synthesis, has been successfully performed in high yield using water as the solvent for the synthesis of substituted 1,8-naphthyridines, a related class of heterocycles. rsc.org Applying similar aqueous methodologies to the synthesis of octahydroquinoline precursors could significantly improve the environmental footprint of their production.

Furthermore, the development of catalytic hydrogenation sequences using earth-abundant metal catalysts represents a sustainable alternative to traditional methods that often rely on precious metals. researchgate.net The one-pot synthesis of tetrahydroquinolines from simple starting materials like nitroaldehydes and ketones through a cascade of selective hydrogenation and condensation steps highlights a potential pathway for the efficient and sustainable production of related scaffolds. researchgate.net

Application in Supramolecular Chemistry and Materials Science

The unique three-dimensional structure of this compound makes it an intriguing candidate for applications in supramolecular chemistry and materials science. The cis-fusion of the rings creates a defined concave or convex surface, which could be exploited for host-guest chemistry and the construction of novel supramolecular assemblies.

Future research could explore the design of derivatives with specific recognition motifs, enabling them to act as receptors for small molecules or ions. The nitrogen atom and the ketone group can serve as hydrogen bond donors and acceptors, respectively, facilitating the formation of predictable and stable intermolecular interactions. By strategically adding functional groups to the octahydroquinoline scaffold, it may be possible to create self-assembling systems that form well-defined nanostructures, such as nanotubes, vesicles, or gels.

In materials science, the incorporation of the rigid this compound core into polymer backbones could lead to materials with novel thermal and mechanical properties. The defined stereochemistry could impart specific conformational constraints on the polymer chains, influencing their packing and macroscopic properties. Furthermore, functionalized octahydroquinolinone derivatives could serve as monomers for the synthesis of specialty polymers with applications in areas such as separation technologies, catalysis, or as components of liquid crystals.

Advanced Computational Design of Novel Derivatives

Computational chemistry is set to play an increasingly pivotal role in guiding the design of novel this compound derivatives with tailored properties. In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of designed ligands with specific biological targets. nih.gov This approach has been successfully used to design tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy. nih.gov

For the development of new therapeutic agents based on the this compound scaffold, computational tools can be used to:

Identify potential biological targets: By screening libraries of virtual compounds against the structures of known proteins and enzymes.

Optimize lead compounds: By predicting how modifications to the chemical structure will affect binding affinity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). In silico ADME prediction tools like SwissADME can provide valuable insights into the drug-likeness of designed molecules. mdpi.com

Elucidate structure-activity relationships (SAR): By correlating the predicted binding energies and interaction patterns with experimentally determined biological activities, researchers can build robust models to guide further optimization. nih.gov

The use of these computational methods will accelerate the discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the more efficient development of novel drugs based on the this compound framework.

Exploration of New Biological Targets and Mechanisms of Action

The quinoline and tetrahydroquinoline scaffolds are present in a wide range of biologically active compounds, including natural products and synthetic drugs with anticancer, antimalarial, antimicrobial, and neurotropic properties. cncb.ac.cnnih.govresearchgate.netbiointerfaceresearch.com This suggests that the this compound core could serve as a privileged scaffold for the discovery of new therapeutic agents acting on a variety of biological targets.

Future research will likely focus on synthesizing libraries of this compound derivatives and screening them against a broad panel of biological targets to identify novel activities. Some promising areas for exploration include:

Anticancer Activity: Novel tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS). nih.gov The potential of this compound analogs as anticancer agents, possibly targeting pathways like those involving the androgen receptor, warrants investigation. researchgate.net

Antimalarial Activity: Quinoline-based drugs like chloroquine (B1663885) and quinine (B1679958) have long been used to treat malaria, primarily by interfering with the parasite's ability to detoxify heme. nih.govnih.govhuji.ac.ilpnas.orgwikipedia.org The development of new octahydroquinoline derivatives could lead to novel antimalarial agents with improved efficacy and the ability to overcome existing drug resistance.

Antimicrobial Activity: Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated significant antibacterial activity against various pathogenic strains. nih.gov The this compound scaffold could be functionalized to create new classes of antimicrobial agents.

Central Nervous System (CNS) Activity: The tetrahydroquinoline motif is found in compounds with neurotropic effects. cncb.ac.cn Exploring the potential of this compound derivatives to modulate CNS targets, such as those involved in anxiety or neurodegenerative diseases, could open up new therapeutic avenues. nih.gov

A key aspect of this research will be to elucidate the specific mechanisms of action of any newly discovered active compounds, which is crucial for their further development as therapeutic agents.

Methodological Advancements in Stereocontrol and Functionalization

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological properties. Future research on this compound will undoubtedly focus on developing more sophisticated and efficient methods for controlling the stereochemistry of the scaffold and for introducing a wide range of functional groups.

Key areas for methodological advancement include:

Asymmetric Synthesis: While the cis-fusion of the rings is defined, the molecule still possesses multiple stereocenters. The development of new asymmetric synthetic routes will be crucial for accessing enantiomerically pure derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods. whiterose.ac.uknih.gov For instance, the intramolecular hetero-Diels-Alder reaction has been employed for the stereoselective synthesis of related 2,5-disubstituted octahydroquinolin-4-ones, providing a foundation for creating specific stereoisomers. mdpi.comresearchgate.net

Late-Stage Functionalization: The ability to introduce new functional groups into the molecule at a late stage of the synthesis is highly desirable as it allows for the rapid generation of diverse analogs for biological screening. Future research will likely explore new catalytic methods for the selective C-H functionalization of the octahydroquinoline core.

Domino Reactions: The use of domino, tandem, or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can significantly increase the efficiency of complex molecule synthesis. nih.gov Developing such reactions for the construction of the functionalized this compound skeleton from simple precursors would be a major step forward. acs.orgua.es

These methodological advancements will not only facilitate the synthesis of novel this compound derivatives but also provide powerful tools for the broader field of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.